2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide
Description
This compound features a 1,2,4-triazole core substituted at position 4 with a phenyl group and at position 5 with a 4-chlorophenyl moiety. A sulfanyl (-S-) group at position 3 connects to an acetohydrazide scaffold, which is further functionalized with an (E)-configured 5-methylfuran-2-yl methylidene group. The 4-chlorophenyl group may enhance lipophilicity and metabolic stability, while the furan moiety could influence electronic properties and solubility .
Properties
Molecular Formula |
C22H18ClN5O2S |
|---|---|
Molecular Weight |
451.9 g/mol |
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(5-methylfuran-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C22H18ClN5O2S/c1-15-7-12-19(30-15)13-24-25-20(29)14-31-22-27-26-21(16-8-10-17(23)11-9-16)28(22)18-5-3-2-4-6-18/h2-13H,14H2,1H3,(H,25,29)/b24-13+ |
InChI Key |
ZIHLWYLAJLXAPR-ZMOGYAJESA-N |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CC1=CC=C(O1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide typically involves multiple stepsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The triazole ring and the sulfanyl group can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Condensation: The acetohydrazide moiety can participate in condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, derivatives similar to the compound have shown effectiveness against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa . The presence of the sulfanyl group enhances the antimicrobial activity by increasing the lipophilicity of the molecule, allowing better membrane penetration.
Antifungal Properties
Triazole derivatives are widely recognized for their antifungal activities. The compound's structure suggests potential efficacy against fungal pathogens, which could be explored further in clinical settings. Studies have demonstrated that similar compounds can inhibit fungal growth by targeting specific biosynthetic pathways .
Anticancer Potential
The anticancer properties of triazole derivatives have been extensively studied. The compound may exhibit cytotoxic effects on various cancer cell lines. In vitro studies have shown that related compounds can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents . Notably, the National Cancer Institute has protocols for assessing such compounds against a panel of cancer cell lines .
Synthesis and Characterization
The synthesis of 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide involves several steps that include the formation of the triazole ring and subsequent modifications to introduce the hydrazone functionality. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of similar triazole derivatives against clinical isolates. Results indicated that compounds with a chlorophenyl substituent demonstrated enhanced activity against resistant strains .
- Anticancer Activity Assessment : In a recent investigation, several hydrazone derivatives were tested for their cytotoxic effects on breast cancer cell lines. The results showed that compounds with structural similarities to the target compound significantly inhibited cell proliferation .
- Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations suggest that modifications to the triazole ring can improve bioavailability and reduce toxicity profiles in animal models .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The chlorophenyl and phenyl groups can enhance the compound’s binding affinity and specificity. The sulfanyl group can participate in redox reactions, affecting the compound’s overall activity. The furan ring can interact with hydrophobic pockets in proteins, further stabilizing the compound’s binding .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Variations in Triazole Substituents
Key Observations :
- Electron-Donating vs. Withdrawing Groups : Substitutions like methoxy (electron-donating) or trifluoromethyl (electron-withdrawing) alter electronic density on the triazole ring, affecting reactivity and intermolecular interactions .
- Steric Effects : Bulky substituents (e.g., 4-methylphenyl) may hinder rotational freedom, impacting conformational stability .
Modifications in the Hydrazide Moiety
Key Observations :
- Aromatic vs. Heteroaromatic Substituents : Pyridine (ZE-4b) and furan (main compound) introduce heteroatoms, enabling dipole-dipole interactions absent in purely aromatic systems .
- Polar Functional Groups : Hydroxy and methoxy groups (e.g., 2-hydroxy-3-methoxyphenyl) improve water solubility but may reduce blood-brain barrier penetration .
Computational and Analytical Comparisons
Molecular Similarity Metrics
- Tanimoto and Dice Indices: Studies using these metrics () suggest that compounds with >70% structural similarity to known bioactive molecules (e.g., SAHA) often share comparable pharmacological profiles. For example, the main compound’s furan-methylidene group aligns with SAHA’s cap group in HDAC inhibition .
- Molecular Networking : Cosine scores from LC-MS/MS data () could cluster the main compound with derivatives sharing the triazole-sulfanyl-acetohydrazide backbone, aiding in metabolite dereplication.
Electronic Properties
- Multiwfn Analysis : Wavefunction tools () reveal that the 4-chlorophenyl group in the main compound creates a localized electron-deficient region, enhancing electrophilic reactivity. In contrast, trifluoromethyl-substituted analogs exhibit stronger electron-withdrawing effects .
Biological Activity
The compound 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide is a derivative of the 1,2,4-triazole family, which has been recognized for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications and underlying mechanisms.
Chemical Structure and Synthesis
The compound features a triazole ring , a sulfanyl group , and an acetohydrazide moiety . The synthesis typically involves multi-step reactions including hydrazine derivatization and thioether formation. The triazole ring is known for its stability and ability to form complexes with metal ions, which can enhance biological activity.
Antimicrobial Activity
1,2,4-triazole derivatives have shown significant antimicrobial properties. Studies indicate that compounds with mercapto-thione substitutions exhibit broad-spectrum antibacterial and antifungal activities. For instance, derivatives similar to the compound have been reported to have IC50 values in the low micromolar range against various bacterial strains .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Target Organism | IC50 (µM) |
|---|---|---|
| Compound A | E. coli | 5.0 |
| Compound B | S. aureus | 3.2 |
| Compound C | C. albicans | 7.5 |
Anticancer Activity
Research has shown that triazole derivatives possess anticancer properties through various mechanisms including apoptosis induction and cell cycle arrest. For example, compounds structurally related to the target compound have demonstrated significant cytotoxicity against cancer cell lines such as HepG2 (liver cancer) and HCT116 (colon cancer) with IC50 values ranging from 6.2 µM to 43.4 µM .
Table 2: Anticancer Activity of Related Triazole Compounds
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | HepG2 | 13.0 |
| Compound E | HCT116 | 6.2 |
| Compound F | T47D | 27.3 |
The biological activity of triazole derivatives is often attributed to:
- Inhibition of Enzymes : Many triazoles inhibit key enzymes involved in nucleic acid synthesis.
- Interaction with DNA : Some derivatives can intercalate into DNA, disrupting replication.
- Induction of Oxidative Stress : This leads to apoptosis in cancer cells.
Case Studies
Several studies have focused on the biological evaluation of triazole derivatives:
- Study on Antimicrobial Activity : A series of triazole compounds were synthesized and screened against various pathogens, revealing that modifications at the phenyl ring significantly enhanced antibacterial potency.
- Anticancer Screening : A specific study evaluated the effects of similar acetohydrazide derivatives on HepG2 cells using MTT assays, demonstrating a clear dose-dependent response with notable cytotoxic effects at lower concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
